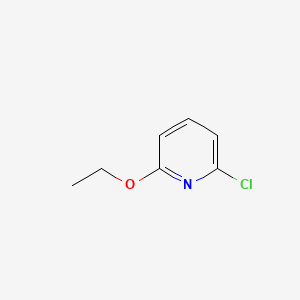

2-Chloro-6-ethoxypyridine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are cornerstone building blocks in the synthesis of complex organic molecules. numberanalytics.com Their prevalence stems from their unique electronic nature, arising from the replacement of a carbon-hydrogen unit in a benzene (B151609) ring with a nitrogen atom. wikipedia.org This modification imparts distinct reactivity and physical properties that are leveraged in a multitude of synthetic transformations.

Historically, the synthesis of pyridine derivatives has been dominated by condensation reactions, such as the Hantzsch and Chichibabin syntheses, which assemble the pyridine core from acyclic precursors. wikipedia.org While foundational, these methods often lack the regiochemical control required for the preparation of highly substituted or complex pyridine targets.

Modern organic synthesis has seen a paradigm shift towards more sophisticated and efficient methods for constructing and functionalizing the pyridine ring. These contemporary strategies include:

Cross-coupling reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. researchgate.net

Direct C-H functionalization: This burgeoning field aims to directly convert C-H bonds into new functional groups, offering a more atom-economical and step-efficient approach to pyridine diversification.

Cycloaddition and annulation strategies: Novel cycloaddition and annulation cascades provide access to highly substituted pyridines from readily available starting materials. acs.orgorganic-chemistry.orgorganic-chemistry.org

The ability to introduce a wide range of substituents onto the pyridine ring with high precision is crucial for modulating the biological activity and material properties of the resulting compounds.

Significance of Halogenated Alkoxypyridines in Contemporary Chemical Transformations

Within the broad class of pyridine derivatives, halogenated alkoxypyridines have emerged as particularly valuable intermediates. The presence of both a halogen atom and an alkoxy group on the pyridine ring creates a unique reactivity profile that enables a diverse array of chemical transformations.

The halogen atom, typically chlorine or bromine, serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or participate in a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon, nitrogen, oxygen, and sulfur-based substituents at a specific position on the pyridine ring.

The alkoxy group, on the other hand, acts as a directing group and modulates the electronic properties of the pyridine ring. It can influence the regioselectivity of subsequent reactions and can also be a site for further modification. The interplay between the electron-withdrawing nature of the halogen and the electron-donating or -withdrawing nature of the alkoxy group (depending on its position) provides a nuanced control over the reactivity of the molecule.

The regioselective synthesis of substituted alkoxypyridines is often achieved through directed metalation and metal-halogen exchange reactions. arkat-usa.org These methods allow for the precise installation of functional groups at specific positions, paving the way for the synthesis of complex and highly functionalized pyridine derivatives.

Research Objectives and Scope for 2-Chloro-6-ethoxypyridine Investigations

This compound is a prime example of a halogenated alkoxypyridine that has garnered significant interest in chemical research. chemimpex.com Its specific substitution pattern, with a chloro group at the 2-position and an ethoxy group at the 6-position, makes it a valuable building block for the synthesis of a variety of target molecules.

The primary research objectives for investigations involving this compound are centered around its utility as a synthetic intermediate. Researchers aim to leverage the reactivity of the chloro and ethoxy groups to construct more complex molecules with potential applications in:

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. chemimpex.com

Agrochemicals: In the synthesis of novel pesticides and herbicides. chemimpex.com

Materials Science: For the creation of new polymers and functional materials. chemimpex.com

The scope of these investigations typically involves exploring the reactivity of this compound in various chemical transformations, developing new synthetic methodologies that utilize this compound, and ultimately, synthesizing novel compounds with desired properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLPXHLKHZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194978 | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42144-78-5 | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42144-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042144785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42144-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Ethoxypyridine

Established Synthetic Routes

The introduction of an ethoxy group onto the pyridine (B92270) ring at the 6-position, adjacent to a chlorine atom, is a key transformation in the synthesis of 2-Chloro-6-ethoxypyridine. This is typically accomplished through nucleophilic substitution reactions where an ethoxide source displaces a suitable leaving group, most commonly a halide, on the pyridine core.

A prevalent and practical method for synthesizing this compound involves the monosubstitution of 2,6-dichloropyridine (B45657) with an ethoxide nucleophile. jst.go.jp This reaction takes advantage of the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms.

Sodium ethoxide (NaOEt) dissolved in ethanol (B145695) is a commonly employed reagent system for this transformation. epfl.chthieme-connect.com In this system, the ethoxide ion (EtO⁻) acts as the potent nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The reaction of 2,6-dichloropyridine with sodium methoxide (B1231860), a similar alkoxide, has been shown to proceed smoothly to yield the corresponding mono-substituted product, 2-chloro-6-methoxypyridine (B123196), in high yield. jst.go.jp The use of an alcoholic solvent like ethanol not only dissolves the sodium ethoxide but also serves as a proton source to neutralize the displaced chloride ion.

A typical procedure involves treating a solution of 2,6-dichloropyridine with sodium ethoxide in ethanol and heating the mixture to facilitate the substitution. jst.go.jp The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). google.com

The efficiency and selectivity of the reaction between 2,6-dichloropyridine and ethoxide can be influenced by several factors, necessitating the optimization of reaction conditions.

Temperature: The reaction temperature plays a crucial role. While some substitutions can occur at room temperature, elevated temperatures are often required to achieve a reasonable reaction rate and complete conversion. google.com For instance, the reaction of 2,6-dichloropyridine with sodium methoxide was conducted at 60°C for 24 hours to ensure quantitative conversion. jst.go.jp

Solvents: The choice of solvent can significantly impact the regioselectivity and reaction rate. While ethanol is a common solvent for reactions with sodium ethoxide, other solvents have been explored in similar nucleophilic aromatic substitutions on dichloropyridines. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), and methanol (B129727) were investigated. pharm.or.jp It was found that in THF and CH₂Cl₂, substitution at the 2-position was favored, whereas in DMF and methanol, the 6-position was more reactive. pharm.or.jp Non-polar, aprotic solvents have been found to favor ortho-substitution in reactions of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides. researchgate.net

Bases: The nature of the alkoxide base and its counter-ion can also influence the outcome. While sodium ethoxide is commonly used, other alkali metal alkoxides with different counter-ions (e.g., lithium or potassium) could potentially alter the reactivity and selectivity. researchgate.net

Table 1: Research Findings on Reaction Condition Optimization for Similar Pyridine Substitutions

| Reactant | Nucleophile | Solvent | Temperature | Outcome | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | CH₂Cl₂ | Not specified | Good ratio of 2-methoxy to 6-methoxy product (85:15) | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | THF | Not specified | Favorable ratio of 2-methoxy product (79:14:7 mixture) | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | DMF | Not specified | 6-methoxy product obtained as the main product | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | MeOH | Not specified | 6-methoxy product obtained as the main product | pharm.or.jp |

| 2,6-Dichloropyridine | Sodium methoxide | MeOH | 60°C | Quantitative yield of 2-chloro-6-methoxypyridine | jst.go.jp |

In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings containing multiple leaving groups, the position of nucleophilic attack, or regioselectivity, is a critical consideration. For a substrate like 2,6-dichloropyridine, the incoming nucleophile can theoretically attack either the C-2 or C-6 position. However, in this symmetrical molecule, these positions are equivalent. The situation becomes more complex in unsymmetrically substituted pyridines.

The favorability of nucleophilic attack at the 2- and 4-positions of the pyridine ring is a well-established principle. numberanalytics.comstackexchange.com This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the 3- or 5-position does not allow for this resonance stabilization, making these positions less reactive towards nucleophiles.

The substitution pattern in SNAr reactions on pyridines is governed by a combination of electronic and steric effects. numberanalytics.comresearchgate.net

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the entire ring towards electrophilic attack but activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. numberanalytics.comstackexchange.com Additional electron-withdrawing groups on the ring can further enhance this activation. Conversely, electron-donating groups can decrease the reactivity of the ring towards nucleophiles. researchgate.net The electronic influence of substituents can direct the incoming nucleophile to a specific position. numberanalytics.com For example, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com

Steric Factors: Steric hindrance can also play a significant role in determining the site of nucleophilic attack. numberanalytics.com A bulky nucleophile may preferentially attack the less sterically hindered position on the pyridine ring. numberanalytics.com Similarly, bulky substituents on the pyridine ring can shield adjacent positions from attack. For instance, in the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines, increased steric hindrance was found to reduce the reaction rate. researchgate.net In the context of 2,6-disubstituted pyridines, while both positions are electronically activated, the presence of a substituent at the 3-position can sterically hinder the C-2 position, potentially favoring attack at the C-6 position, assuming the nucleophile is sufficiently bulky.

Nucleophilic Substitution Reactions for Ethoxy Group Introduction

Regioselectivity in Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on Pyridine Rings

Controlling Regioselectivity at C-6 Position

Controlling the regioselectivity at the C-6 position is a critical aspect of synthesizing this compound and its derivatives. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, influence the positions susceptible to nucleophilic attack.

One strategy to achieve C-6 selectivity involves the reaction of 2,6-dichloropyridine with sodium ethoxide. While this can lead to substitution at either the C-2 or C-6 position, reaction conditions can be optimized to favor the desired isomer. For instance, a patented method describes the synthesis of this compound by reacting 2,6-dichloropyridine with an equimolar amount of ethanol in the presence of a base like sodium hydroxide. This reaction, conducted in a suitable solvent, yielded the target compound at 67%. google.com

Another approach to control regioselectivity involves the use of directing groups. For example, in the synthesis of a related compound, methyl 2,6-dichloropyridine-3-carboxylate was treated with sodium methoxide. The reaction in N,N-dimethylformamide (DMF) and methanol was highly regioselective for the 6-position. nih.gov An even greater regioselectivity for the 6-position (over 97%) was observed when the same starting material was treated with 4-methylbenzenethiolate anion in DMF, resulting in a quantitative yield. nih.gov This high degree of control is attributed to the electronic and steric influences of the substituents on the pyridine ring.

Furthermore, lithiation reactions can be highly regioselective. The use of BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE) as a superbase has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine (B119429). researchgate.net This method provides a direct route to 6-functionalized-2-chloropyridines.

The table below summarizes different approaches to control regioselectivity at the C-6 position in pyridine derivatives.

| Starting Material | Reagent(s) | Position of Substitution | Key Findings |

| 2,6-Dichloropyridine | Ethanol, NaOH | C-6 | Yielded this compound. google.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide in DMF/MeOH | C-6 | Highly regioselective for the 6-position. nih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | 4-Methylbenzenethiolate anion in DMF | C-6 | >97% regioselectivity for the 6-position. nih.gov |

| 2-Chloropyridine | BuLi-LiDMAE | C-6 | Unprecedented regioselective C-6 lithiation. researchgate.net |

Alternative Synthetic Strategies

Beyond direct substitution on a pre-functionalized pyridine ring, alternative strategies offer different pathways to this compound and its analogs.

The functionalization and derivatization of pyridine precursors is a versatile strategy. sorbonne-universite.fr Pyridine N-oxides, for example, can serve as activated intermediates. The dearomatization of pyridines is a well-established method to access piperidines, and recent advancements have shown that this can be used to introduce heteroatom functionalities directly. nih.gov

One approach involves the regioselective lithiation of a substituted pyridine followed by quenching with an electrophile. For instance, 3-chloro-2-ethoxypyridine (B70323) can be regioselectively lithiated at the 4-position, and subsequent reactions can introduce various functional groups. rsc.org This highlights the ability to build complexity on a pre-existing ethoxypyridine core.

The derivatization can also be achieved through cross-coupling reactions. For example, 2-alkylpyridines can be prepared from 2-halopyridines using iron-, nickel-, and palladium-catalyzed cross-coupling approaches. researchgate.net

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. aablocks.com A patented "one-pot" method for preparing compounds like this compound involves reacting 2,6-dichloropyridine with an alcohol (ROH) and a base in a single step. google.com This approach avoids the isolation of intermediates.

Another example of a one-pot process, although for a related compound, involves the diazotization of an aminopyridine followed by reduction. This strategy, if adapted, could potentially streamline the synthesis of this compound from an appropriate amino precursor.

The table below presents a summary of alternative synthetic strategies.

| Strategy | Precursor | Key Transformation | Product Type |

| Derivatization | 3-Chloro-2-ethoxypyridine | Regioselective lithiation and electrophilic quench | 2,3,4-Trisubstituted pyridines rsc.org |

| One-Pot Synthesis | 2,6-Dichloropyridine, Ethanol, Base | Nucleophilic substitution | This compound google.com |

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the use of catalysis and adherence to green chemistry principles to develop more efficient and environmentally benign processes.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions leading to this compound and its derivatives. Transition-metal catalysis, particularly with palladium and nickel, is widely employed for cross-coupling reactions to form C-C and C-N bonds. researchgate.netresearchgate.net For instance, nickel-catalyzed Negishi reactions have been successfully used with 2-chloro-6-methoxypyridine as a substrate. researchgate.net

In some cases, catalysts can enable reactions that are otherwise difficult. For the preparation of Grignard reagents from challenging substrates like 2-chloro-6-methoxypyridine, the use of catalysts has been shown to significantly improve yields. google.com

Catalytic systems are also essential in multicomponent reactions (MCRs), where they can control the reaction pathway and improve yields. mdpi.com While not specifically detailed for this compound itself, the principles of using catalysts to guide MCRs are broadly applicable in heterocyclic synthesis. rasayanjournal.co.in

The following table highlights some catalytic approaches relevant to the synthesis of substituted pyridines.

| Reaction Type | Catalyst | Substrate Example | Key Advantage |

| Negishi Cross-Coupling | Nickel catalyst | 2-Chloro-6-methoxypyridine | Efficient C-C bond formation researchgate.net |

| Grignard Reagent Formation | Transition metal catalyst | 2-Chloro-6-methoxypyridine | Improved yields for difficult substrates google.com |

| Suzuki-Miyaura Coupling | Palladium catalyst | 2-Chloro-6-methoxypyridine | Formation of biaryl compounds researchgate.net |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.orgnih.gov

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org One-pot syntheses contribute to better atom economy by minimizing intermediate isolation steps. google.com

Safer Solvents and Auxiliaries : The use of environmentally benign solvents is a key aspect. Some synthetic methods for related compounds have explored the use of water as a solvent.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The catalytic approaches discussed in the previous section align with this principle.

Reduce Derivatives : Minimizing the use of protecting groups or unnecessary derivatization can reduce the number of reaction steps and waste generation. acs.org

For example, a patent describing a one-pot synthesis of a related compound emphasizes the use of water as a solvent, aligning with green chemistry principles. The development of solvent-free or mechanochemical methods, which are gaining traction in the synthesis of other heterocyclic compounds, represents a future direction for the greener synthesis of this compound. rasayanjournal.co.innih.gov

Solvent-Free and Halide-Free Methodologies

The elimination of volatile organic solvents and halide reagents is a significant goal in modern chemical synthesis to reduce environmental impact and improve safety. Solvent-free reactions, often conducted under neat conditions, can lead to higher reaction rates, easier product separation, and reduced waste. Halide-free methods seek to avoid the use of corrosive and often toxic halogenated compounds.

While direct solvent-free or halide-free syntheses for this compound are not extensively documented in dedicated studies, related methodologies for other pyridine derivatives highlight the potential of this approach. For instance, a novel solvent- and halide-free synthesis has been developed for creating pyridine-2-yl substituted ureas. rsc.org This method involves the C-H functionalization of various pyridine N-oxides with dialkylcyanamides, demonstrating an atom-economical approach that avoids solvents and halide-based reagents. rsc.org Although this specific reaction produces ureas rather than the target compound, its application to pyridine N-oxides, including those with electron-donating groups like methoxy (B1213986) groups, showcases a green pathway for functionalizing the pyridine ring. rsc.org

Table 1: Examples of Solvent-Free Synthesis in Pyridine Chemistry

| Product | Reactants | Method/Conditions | Yield | Reference |

|---|---|---|---|---|

| N,N-dialkyl-N′-pyridine-2-yl ureas | Pyridine N-oxides, Dialkylcyanamides | Neat, MeSO₃H, 60°C | 63-92% | rsc.org |

Use of Eco-Friendly Catalytic Systems

The use of catalysts is central to efficient chemical synthesis. Green chemistry promotes the use of catalysts that are non-toxic, abundant, and recyclable, such as those based on earth-abundant metals like iron and nickel, or heterogeneous catalysts that are easily separated from the reaction mixture. mdpi.comrsc.org

Palladium-catalyzed cross-coupling reactions are highly effective for C-C and C-N bond formation but often rely on a precious and toxic metal. researchgate.net Furthermore, heteroaryl halides like 2-chloro-6-methoxypyridine have been shown to be poor substrates in some palladium-catalyzed reactions under mild conditions, requiring higher catalyst loading and elevated temperatures to achieve good conversion. wiley.com This has driven research into more sustainable alternatives.

An important advancement is the use of iron-catalyzed cross-coupling reactions. Iron is an ideal green catalyst due to its low cost, low toxicity, and natural abundance. Research has demonstrated the successful cross-coupling of alkyl Grignard reagents with aryl chlorides, including 2-chloro-6-methoxypyridine, using an iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst. nsf.gov This system shows comparable or even superior reaction rates to previous systems that used toxic solvents like N-methylpyrrolidone (NMP). nsf.gov

Nickel-based catalysts also present a more sustainable alternative to palladium. A highly efficient homocoupling of 2-chloro-6-methoxypyridine has been achieved using a nickel(II) bromide bis(triphenylphosphine) (NiBr₂(PPh₃)₂) catalyst with zinc powder. oup.comresearchgate.net This reaction proceeds under relatively mild conditions and gives an excellent yield of the corresponding bipyridine product. oup.comresearchgate.net The use of a less expensive and more abundant metal like nickel is a significant step toward more sustainable chemical production. oup.comresearchgate.net

Table 2: Research Findings on Eco-Friendly Catalysis for 2-Chloro-6-alkoxypyridine Derivatives

| Reactant | Catalyst System | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Fe(acac)₃ (5 mol%) / N-butylpyrrolidone (NBP) | Cross-coupling with C₁₄H₂₉MgCl | THF, 0°C | 2-alkoxy-6-alkylpyridine | Not specified | nsf.gov |

| 2-Chloro-6-methoxypyridine | NiBr₂(PPh₃)₂, Zn, Et₄NI | Homocoupling | THF, 50°C | 6,6'-dimethoxy-2,2'-bipyridine | 90% | oup.comresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 6 Ethoxypyridine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For 2-chloro-6-ethoxypyridine, these reactions provide a powerful platform for introducing a diverse array of substituents onto the pyridine (B92270) core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most widely employed methods for the formation of biaryl and heteroaryl-aryl linkages. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling is instrumental in forging aryl-heteroaryl bonds, a common motif in pharmaceuticals and materials science. researchgate.net In the context of this compound, this reaction facilitates the introduction of various aryl groups at the 2-position of the pyridine ring. The reaction of this compound with arylboronic acids, in the presence of a suitable palladium catalyst and base, leads to the formation of 2-aryl-6-ethoxypyridines. This transformation is a key step in the synthesis of more complex heterocyclic structures.

Despite the utility of this reaction, challenges can arise. For instance, unprotected nitrogen-containing heterocycles can sometimes be problematic substrates in palladium-catalyzed cross-coupling reactions due to the potential for the free N-H group to interfere with the catalyst. rsc.orgnih.gov However, methods have been developed to address these challenges, allowing for the successful coupling of a wide range of unprotected azoles. nih.gov

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system employed, particularly the choice of palladium source and the associated ligands. researchgate.net Electron-rich and bulky phosphine (B1218219) ligands are often crucial for achieving high yields, especially when dealing with less reactive chloro-heterocycles. sci-hub.st Ligands such as SPhos have been shown to be effective in promoting the coupling of heteroaryl chlorides with potassium trifluoroborates. sci-hub.st

The selection of the ligand can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org Furthermore, the choice of the palladium precatalyst can be critical. Buchwald's precatalysts, for example, have demonstrated significant efficacy in the Suzuki-Miyaura coupling of various chloro heterocycles. sci-hub.st In some cases, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst, offering advantages in terms of easy removal from the reaction mixture. sumitomo-chem.co.jp The combination of non-prereduced Pd/C with a phosphine ligand like triphenylphosphine (B44618) has been found to be essential for the successful reaction of certain halopyridines. sumitomo-chem.co.jp

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | Heteroaryl chlorides | Effective for coupling with potassium trifluoroborates. | sci-hub.st |

| Buchwald's Precatalysts | Chloro heterocycles | Superior reactivity over traditional palladium catalysts. | sci-hub.st |

| Pd/C / PPh₃ | Halopyridines | Heterogeneous system, easy catalyst removal. | sumitomo-chem.co.jp |

| Ligand-free (Jeffery-type) | Dichloroheteroarenes | High regioselectivity under specific conditions. | nih.gov |

Chloro heterocycles, such as this compound, are generally less reactive in Suzuki-Miyaura couplings compared to their bromo or iodo counterparts. This lower reactivity necessitates the use of more active catalyst systems, often incorporating bulky and electron-rich phosphine ligands, to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle. researchgate.net

Furthermore, the presence of the electron-donating ethoxy group at the 6-position can further deactivate the chloro-substituent at the 2-position towards oxidative addition. The nitrogen atom within the pyridine ring can also pose a challenge by coordinating to the palladium catalyst, potentially leading to catalyst deactivation. researchgate.netnih.gov This is a common issue with nitrogen-containing heterocycles. researchgate.net To overcome these hurdles, carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, are paramount. rsc.org In some instances, the use of anhydrous conditions and additives like trimethyl borate (B1201080) can help mitigate catalyst deactivation and side reactions such as protodeboronation. nih.gov

Other Metal-Catalyzed Cross-Coupling Methodologies

While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals have emerged as viable alternatives, offering unique reactivity and selectivity profiles.

Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally friendly alternative to palladium-based methods. rsc.org These reactions are particularly useful for forming C(sp²)–C(sp³) bonds, which involves coupling an aryl halide with an alkyl organometallic reagent.

In the case of this compound, iron-catalyzed cross-coupling with Grignard reagents provides an efficient route to introduce alkyl substituents at the 2-position. For example, the reaction of a compound structurally similar to this compound, 2-chloro-6-methoxypyridine (B123196), with cyclohexylmagnesium chloride in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃) and an additive such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), affords the corresponding 2-alkyl-6-methoxypyridine in high yield. rsc.org This methodology has been shown to be effective for a range of aryl and heteroaryl chlorides, including those that are challenging substrates for other methods. rsc.orgmdpi.com

The mechanism of these iron-catalyzed reactions is thought to involve radical intermediates, and the choice of ligand can play a significant role in the reaction outcome. scispace.com For instance, the use of TMEDA (tetramethylethylenediamine) as a ligand has been studied to understand its role in the catalytic cycle. scispace.com

Table 2: Iron-Catalyzed Cross-Coupling of 2-Chloro-6-methoxypyridine

| Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylmagnesium chloride | 2-Cyclohexyl-6-methoxypyridine | 95 | rsc.org |

| Phenethylmagnesium chloride | 2-Methoxy-6-phenethylpyridine | 99 | rsc.org |

Functional Group Tolerance and Site Selectivity in Cross-Coupling

The presence of both a chloro and an ethoxy group on the pyridine ring of this compound presents unique challenges and opportunities in cross-coupling reactions, particularly concerning functional group tolerance and site selectivity. The ethoxy group, with its potential to chelate metal centers, can influence the catalytic cycle and the ultimate stereochemical outcome of the reaction.

In nickel-catalyzed asymmetric α-arylation of ketones with chloroarenes, 2-chloro-6-methoxypyridine, a closely related analogue, has been observed to yield products with lower enantioselectivity compared to its isosteric counterpart, 2-chloro-6-methylpyridine. nih.gov This suggests that the methoxy (B1213986) group, and by extension the ethoxy group, can chelate the nickel center, affecting the stereochemical course of the reaction. nih.gov Such interactions underscore the importance of substituent effects on the performance of cross-coupling catalysts.

The site selectivity of cross-coupling reactions involving dihalogenated pyridines is influenced by the electronic properties of the substituents. chemrxiv.org In the case of 2,6-dichloropyridines bearing an electron-donating group (EDG) at the 3-position, oxidative addition to a palladium(0) catalyst preferentially occurs at the C2 position. chemrxiv.org This selectivity is attributed to the symmetry of the Lowest Unoccupied Molecular Orbital (LUMO), which favors a nucleophilic displacement mechanism at the C2 position. chemrxiv.org While this compound is not dihalogenated, the principles governing site selectivity in related systems highlight the electronic influence of the ethoxy group on the reactivity of the C-Cl bond.

Furthermore, the development of novel ligands has expanded the scope and functional group tolerance of cross-coupling reactions. For instance, pyridine sulfinates have emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides, demonstrating excellent functional group tolerance. rsc.org The ability to employ chloro-derivatives in these reactions is particularly advantageous due to their cost-effectiveness and availability. rsc.org This suggests that this compound could be a viable substrate in such advanced cross-coupling methodologies.

Iron-catalyzed cross-coupling reactions have also shown promise for the alkylation of 2-chloro-6-methoxypyridine with high yields, demonstrating tolerance for the methoxy group. rsc.org

Table 1: Selected Nickel-Catalyzed Asymmetric α-Arylation of Ketones with Chloroarenes

| Entry | Chloroarene | Yield (%) | ee (%) |

| 4 | 2-chloro-6-methoxypyridine | - | low |

| 5 | 2-chloro-6-methylpyridine | - | high |

| 16 | 2-chloro-6-methoxypyridine | - | low |

| 17 | 2-chloro-6-methylpyridine | - | high |

| Data sourced from a study on nickel-catalyzed asymmetric α-arylation, highlighting the effect of the methoxy group on enantioselectivity. nih.gov |

Nucleophilic Reactions

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, facilitated by the electron-deficient nature of the pyridine ring. The chlorine atom at the 2-position serves as a leaving group, enabling its replacement by various nucleophiles. indiamart.com This reactivity is fundamental to the synthetic utility of this compound as an intermediate in the preparation of more complex molecules. indiamart.com

The mechanism of SNAr reactions on the pyridine ring typically involves the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing character of the nitrogen atom. The substitution of a halogen at the 2- or 4-position of a pyridine ring is a site-specific method for synthesizing substituted pyridines. acs.org

The chlorine atom in this compound is susceptible to substitution by a range of nucleophiles. This reaction is a key transformation for introducing diverse functional groups at the 2-position of the pyridine ring. The synthesis of this compound itself can be achieved through the mono-substitution of 2,6-dichloropyridine (B45657) with sodium ethoxide, which proceeds in high yield. jst.go.jpgoogle.com

The chlorine can be displaced by various nucleophiles, including amines and alkoxides. indiamart.com For example, the reaction of 2-chloro-6-methoxypyridine with piperidine (B6355638) at elevated temperatures yields the corresponding 2-amino-6-methoxypyridine. While specific examples for the ethoxy derivative are less detailed in the provided context, the reactivity is expected to be analogous.

The regioselective introduction of amino and alkoxy groups onto the pyridine ring can be achieved through various strategies, including those involving pyridyne intermediates. The treatment of 3-halopyridines with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of an amine can lead to regioselective amination. sorbonne-universite.frthieme-connect.com For instance, the reaction of 3-chloro-2-ethoxypyridine (B70323) with secondary amines in the presence of KHMDS affords 4-aminated pyridines with high regioselectivity. sorbonne-universite.frthieme-connect.com This transformation proceeds via a 3,4-pyridyne intermediate. sorbonne-universite.frthieme-connect.com

Similarly, alkoxylation can be achieved under basic conditions. The reaction of 3-bromo-2-diethylaminopyridine with alcohols in the presence of potassium tert-butoxide and 18-crown-6 (B118740) yields 4-alkoxy-2-diethylaminopyridines. sorbonne-universite.frthieme-connect.com These reactions highlight the potential for regioselective functionalization of the pyridine ring, starting from halo-substituted precursors like this compound.

Table 2: Regioselective Amination of 3-Bromo-2-ethoxypyridine (4a) with Various Amines

| Amine | Product | Yield (%) |

| Morpholine | 4-(Morpholino)-2-ethoxypyridine | 90 |

| Piperidine | 4-(Piperidin-1-yl)-2-ethoxypyridine | 85 |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-ethoxypyridine | 70 |

| Diethylamine | N,N-Diethyl-2-ethoxypyridin-4-amine | 88 |

| Cyclohexylamine | N-Cyclohexyl-2-ethoxypyridin-4-amine | 64 |

| 2-Methoxyethylamine | N-(2-Methoxyethyl)-2-ethoxypyridin-4-amine | 56 |

| Data adapted from a study on the regioselective amination of halopyridines via pyridyne intermediates. sorbonne-universite.fr |

Directed Ortho-Metalation (DoM) and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, forming a lithiated intermediate that can be trapped with an electrophile. organic-chemistry.org

For 2-substituted pyridines, both the nitrogen atom and the substituent can influence the site of lithiation. In the case of this compound, the ethoxy group is expected to act as a directing group. Studies on the related 2-chloro-6-methoxypyridine have shown that lithiation with lithium diisopropylamide (LDA) followed by treatment with an electrophile can lead to the introduction of a functional group at the 3-position. jst.go.jpdergipark.org.tr

The lithiation pathway of 2-halopyridines can be complex and dependent on the base used. Investigations into the lithiation of 2-chloropyridine (B119429) and 2-methoxypyridine (B126380) with lithium dialkylamides like LDA and lithium 2,2,6,6-tetramethylpiperidide (LTMP) have revealed a non-straightforward C-3 lithiation process. acs.orgnih.gov The presence of protons at both the H-3 and H-6 positions is crucial for complete C-3 lithiation. acs.orgnih.gov

A proposed mechanism involves the initial abstraction of the H-6 proton, facilitated by pre-complexation of the lithium amide near the H-6 position. acs.orgnih.gov This leads to the formation of a 6-lithio intermediate, which can then react further to form a 3,6-dilithio pyridine intermediate. acs.orgnih.gov This dilithiated species is then quenched at the C-3 position. This contrasts with the use of a superbase like BuLi-LiDMAE, which has been shown to directly and regiospecifically lithiate 2-chloropyridine at the C-6 position. acs.orgnih.gov

These studies indicate that the formation of specific lithiated intermediates is highly dependent on the reaction conditions, particularly the choice of the lithiating agent. The ethoxy group in this compound would likely participate in directing the metalation, similar to the methoxy group in the studied analogues.

Table 3: Lithiation of 2-Chloropyridine Derivatives

| Substrate | Base | Position of Lithiation | Proposed Intermediate |

| 2-Chloropyridine | LDA/LTMP | C-3 (major) | 3,6-dilithio intermediate |

| 2-Chloropyridine | BuLi-LiDMAE | C-6 | 6-lithio intermediate |

| This table summarizes findings from mechanistic studies on the lithiation of 2-chloropyridine. acs.orgnih.govacs.orgnih.gov |

Regioselective Functionalization via Metalation

The functionalization of the pyridine ring of this compound can be achieved with high regioselectivity through metalation reactions. Directed ortho-metalation (DoM) is a powerful strategy that utilizes the directing ability of the ethoxy group to activate a specific C-H bond for deprotonation.

A study by a Turkish research group demonstrated the lithiation of the closely related 2-chloro-6-methoxypyridine using lithium diisopropylamide (LDA). dergipark.org.tr This strong, non-nucleophilic base selectively removes a proton from the C-3 position, directed by the adjacent methoxy group. The resulting lithiated intermediate can then be trapped with an electrophile, such as triisopropylborate, to yield the corresponding boronic acid. dergipark.org.tr This approach allows for the introduction of a functional group specifically at the C-3 position.

In a similar vein, researchers have explored the use of organomagnesium reagents for regioselective functionalization. One notable method involves the generation of a 3,4-pyridyne intermediate from 3-chloro-2-ethoxypyridine. nih.gov This is achieved through regioselective lithiation at the 4-position with n-butyllithium, followed by transmetalation with an organomagnesium halide. nih.gov Heating this intermediate generates the highly reactive pyridyne, which then undergoes a regioselective addition of the Grignard moiety at the 4-position. Subsequent quenching with an electrophile introduces a second substituent at the 3-position, resulting in a 2,3,4-trisubstituted pyridine. nih.gov This method has been successfully applied to the synthesis of a key intermediate for (±)-paroxetine. nih.gov

The choice of the metalating agent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, in dihalopyridines, the use of tert-butyllithium (B1211817) can lead to ortho-lithiation, while n-butyllithium can result in a selective bromine-lithium exchange. znaturforsch.com The use of mixed-metal reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can offer milder reaction conditions and unique regioselectivities. znaturforsch.com

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | 1. LDA 2. Triisopropylborate | 3-Lithio-2-chloro-6-methoxypyridine | 6-Chloro-2-methoxypyridin-3-ylboronic acid | dergipark.org.tr |

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi 2. Arylmagnesium halide 3. Heat 4. Electrophile | 3,4-Pyridyne | 2,3,4-Trisubstituted pyridine | nih.gov |

Other Transformative Reactions

The substituents on the this compound ring influence its behavior in oxidation and reduction reactions. The ethoxy group, being an electron-donating group, can be susceptible to oxidative cleavage under harsh conditions. For the analogous 2-chloro-6-methoxypyridine, strong oxidizing agents like peroxides can convert the methoxy group into a carbonyl group, leading to the formation of a 2-chloro-6-oxopyridine derivative. The pyridine ring itself, being electron-deficient, is generally resistant to oxidation.

Regarding reduction, catalytic hydrogenation (H₂/Pd-C) of 2-chloro-6-methoxypyridine has been shown to selectively remove the chlorine atom, yielding 6-methoxypyridine. This highlights a common transformation where the halogen substituent is targeted for reduction.

| Reaction Type | Starting Material Analogue | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 2-Chloro-6-methoxypyridine | Strong oxidizing agents (e.g., peroxides) | 2-Chloro-6-oxopyridine derivative | |

| Reduction | 2-Chloro-6-methoxypyridine | H₂/Pd-C | 6-Methoxypyridine |

Direct functionalization of C-H bonds on the pyridine ring of this compound presents a modern and efficient approach to creating more complex molecules. While the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging, directed C-H functionalization offers a powerful alternative.

Palladium-catalyzed C-H activation is a prominent strategy. For instance, the C-H chlorination of 2-phenoxypyridine (B1581987) derivatives has been achieved using N-chlorosuccinimide (NCS) in the presence of a palladium catalyst. rsc.org Mechanistic studies, including kinetic isotope effect experiments, suggest that this reaction may proceed through a concerted metalation-deprotonation mechanism. rsc.org

Furthermore, the development of remote C-H functionalization techniques allows for the activation of C-H bonds that are not in close proximity to a directing group. rsc.org These methods often involve the formation of larger metallacycle intermediates. While challenging, this approach opens up new avenues for synthesizing diverse and complex pyridine derivatives. rsc.org

Radical-based C-H functionalization also offers a viable route. The regioselectivity of these reactions can be influenced by factors such as the nature of the radical (nucleophilic or electrophilic) and the solvent. nih.gov For pyridines with substituents at the 4-position, the regioselectivity of radical attack at the C-2 or C-3 positions can be tuned. nih.gov

| Functionalization Strategy | Example Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | C-H chlorination of 2-phenoxypyridine derivatives with NCS/Pd(OAc)₂ | Proceeds via a likely concerted metalation-deprotonation mechanism. | rsc.org |

| Remote C-H Functionalization | Activation of distant C-H bonds via large metallacycle intermediates. | Offers new retrosynthetic pathways for complex molecules. | rsc.org |

| Radical-Based C-H Functionalization | Radical addition to substituted pyridines. | Regioselectivity is tunable based on radical nature and reaction conditions. | nih.gov |

Applications and Role in Complex Molecule Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

2-Chloro-6-ethoxypyridine is a versatile organic compound that serves as a crucial intermediate and building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comguidechem.comindiamart.com Its unique molecular structure, featuring both a reactive chlorine atom and an ethoxy group on a pyridine (B92270) ring, provides excellent reactivity and selectivity for various chemical transformations. guidechem.comindiamart.compipzine-chem.com This makes it a valuable starting material for researchers and chemists in developing new drugs and crop protection agents. guidechem.compipzine-chem.com

The chemical architecture of this compound makes it an important intermediate in the synthesis of a wide array of bioactive compounds. chemimpex.com Its functional groups allow it to participate in diverse chemical reactions, such as nucleophilic substitution and cross-coupling, enabling the construction of complex molecular frameworks with desired biological activities. indiamart.compipzine-chem.com This versatility is fundamental to the research and development of novel therapeutic agents. pipzine-chem.com

In the agrochemical sector, this compound is utilized as a precursor in the formulation of pyridine-based crop protection agents, including herbicides and fungicides. chemimpex.comguidechem.com Its stability and reactivity are key to developing more effective agricultural products. chemimpex.com By incorporating this compound into the synthesis process, manufacturers can enhance the efficacy of pesticides and herbicides, which contributes to improved crop yields and sustainability. chemimpex.com

The compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structure is a component of more complex molecules designed to treat pain and inflammation.

Researchers frequently utilize this compound in the creation of novel pharmaceuticals, especially compounds with antimicrobial and anti-inflammatory properties. chemimpex.com For instance, the related compound, 2-chloro-6-ethoxy-4-acetylpyridine, has been used as a starting material for synthesizing a series of new pyridines, pyrimidinones, and oxazinones, many of which demonstrated good antibacterial and antifungal activities. nih.gov This highlights its utility as an essential building block in medicinal chemistry for developing agents to combat microbial infections and inflammatory conditions. chemimpex.com

Medicinal Chemistry Scaffolds and Drug Design

In the field of drug discovery and design, the concept of a "scaffold" refers to the core structure of a molecule. This compound serves as a building block for creating such scaffolds, which are then modified to develop new therapeutic agents. chemimpex.compipzine-chem.com

Pyridinone, a six-membered heterocyclic scaffold that can be synthesized from precursors like this compound, is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgresearchgate.net Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. nih.gov

Pyridinones are recognized for their broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.govbohrium.com Their utility in drug design stems from several key features. frontiersin.orgnih.govtandfonline.com They can act as both hydrogen bond donors and acceptors, and their physicochemical properties—such as polarity, lipophilicity, and hydrogen bonding capacity—can be readily manipulated through established synthesis routes. frontiersin.orgnih.gov This adaptability makes the pyridinone scaffold widely applicable in fragment-based drug design and for creating molecules that target specific biological sites like kinase hinges. frontiersin.orgbohrium.com

Interactive Data Table: Features of Pyridinone as a Privileged Scaffold

| Feature | Description | Relevance in Drug Design |

| Structural Class | A six-membered heterocyclic scaffold with a nitrogen and an oxygen atom. frontiersin.org | Serves as a versatile core for building diverse molecules. |

| Biological Activity | Exhibits a wide range of activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.gov | Provides a foundation for developing drugs against numerous diseases. |

| Physicochemical Properties | Polarity, lipophilicity, and hydrogen bonding can be easily adjusted. frontiersin.orgnih.gov | Allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molecular Interactions | Can serve as both hydrogen bond donors and acceptors. frontiersin.orgbohrium.com | Enables strong and specific binding to biological targets like proteins and enzymes. |

| Synthetic Accessibility | Can be synthesized via established condensation reactions. frontiersin.org | Facilitates the efficient creation of diverse chemical libraries for screening. |

Chromenopyridine Scaffold in Drug Design

The chromenopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. pipzine-chem.com The fusion of a chromene and a pyridine ring results in a structure that is a key component in numerous natural products and synthetic compounds with significant therapeutic potential. The synthesis of this scaffold can be achieved through various strategies, often involving multi-component reactions. Common starting materials include salicylaldehydes, chromones, chromanones, and coumarins. nih.gov

While direct synthesis of chromenopyridines from this compound is not extensively documented in publicly available literature, the general reactivity of 2-halopyridines and 2-alkoxypyridines suggests potential synthetic routes. For instance, the chlorine atom at the 2-position can be displaced by a suitable nucleophile, and the ethoxy group can also be a site for chemical modification. One plausible, though not explicitly reported, approach could involve a multi-step synthesis where the pyridine ring of this compound is functionalized and subsequently used to construct the fused chromene ring.

Structure-Activity Relationships (SAR) in Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyridine derivatives, SAR studies have revealed that the nature, position, and stereochemistry of substituents on the pyridine ring can significantly influence their pharmacological effects. nih.gov Key molecular descriptors that are often correlated with activity include steric, electronic, and hydrophobic properties of the substituents.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This method is crucial in drug design for understanding the binding mode of a ligand and for predicting its affinity for a target protein. For pyridine-containing compounds, docking studies often reveal key interactions such as hydrogen bonds involving the pyridine nitrogen, as well as pi-pi stacking and hydrophobic interactions.

While specific molecular docking studies on derivatives of this compound are not widely reported, studies on the closely related 2-chloro-6-methoxypyridine (B123196) can provide valuable insights. For example, docking studies of 2-chloro-6-methoxypyridine-4-carboxylic acid have been performed to investigate its potential as a biologically active compound. These studies help in understanding how the substituted pyridine ring orients itself within a protein's active site and which residues it interacts with. For derivatives of this compound, the ethoxy group would be expected to occupy a slightly larger hydrophobic pocket compared to a methoxy (B1213986) group, which could influence the binding orientation and affinity. The chlorine atom can participate in halogen bonding or hydrophobic interactions.

A hypothetical molecular docking study of a this compound derivative would involve preparing the 3D structure of the ligand and the target receptor, defining the binding site, and then using a docking algorithm to predict the binding pose and score. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds, guiding further optimization of the ligand.

Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. google.com Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The core principle of FBDD is that the probability of finding a good fit for a small fragment is higher than for a larger, more complex molecule.

This compound, with a molecular weight of 157.60 g/mol , fits the general criteria for a fragment. Its substituted pyridine core is a common motif in many bioactive molecules. In a hypothetical FBDD campaign, this compound could be included in a fragment library and screened against a target protein using biophysical techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance. If it is identified as a "hit," its binding mode would be determined, and medicinal chemists would then design analogues to improve its affinity. The chlorine and ethoxy groups would serve as vectors for fragment growing or linking with other fragments that bind in adjacent pockets.

Biomolecular mimetics involves designing molecules that mimic the structure and/or function of biological molecules, such as peptides or nucleic acids. The substituted pyridine ring of this compound can serve as a rigid scaffold to present functional groups in a specific spatial orientation, potentially mimicking the arrangement of side chains in a peptide and thereby disrupting protein-protein interactions.

Materials Science Applications

Development of New Polymers and Materials

In materials science, functional monomers are used to create polymers with specific properties. Halogenated and alkoxy-substituted aromatic compounds can be valuable precursors in polymer synthesis. The reactivity of the chlorine atom in this compound suggests its potential use as a monomer in various polymerization reactions, such as cross-coupling reactions, to form novel polymers. The pyridine ring itself can impart specific properties to a polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

While specific research on the polymerization of this compound is not prominent in the available literature, the polymerization of similar chloro-substituted aromatic compounds is known. For instance, the polymerization of chloro-p-xylylenes has been studied. nih.gov The reactivity of such monomers is influenced by the substituents on the aromatic ring. nih.gov It is conceivable that this compound could be used to synthesize polymers with unique electronic or optical properties due to the presence of the nitrogen heteroatom and the ethoxy group.

Coatings and Adhesives

The development of advanced coatings and adhesives often relies on the incorporation of functional molecules that can enhance properties such as adhesion, durability, and chemical resistance. The pyridine moiety is known to have good adhesion to metal surfaces due to the lone pair of electrons on the nitrogen atom, which can coordinate with the metal.

Biochemical Research Applications of this compound

This compound serves as a valuable intermediate in the synthesis of complex molecules utilized in biochemical research. Its unique molecular structure, featuring both a reactive chloro group and an ethoxy group on a pyridine ring, makes it a versatile building block for creating novel compounds with potential biological activity. While not typically used as a primary active agent in biochemical assays, its role as a precursor is critical for developing new chemical entities for study.

Reagent in Biochemical Assays

The primary application of this compound in the context of biochemical assays is as a key intermediate in the synthesis of compounds that are subsequently evaluated for their biological effects. chemimpex.com Its structural framework is incorporated into larger, more complex molecules designed to interact with specific biological targets. For instance, it is a starting material in the creation of novel heterocyclic compounds that are then screened for various activities, such as antimicrobial properties. nih.gov

The process generally involves chemically modifying the this compound core through reactions like substitution or cross-coupling to build more elaborate structures. nih.govnih.gov These resulting molecules are then used as reagents or test compounds in a variety of biochemical assays to determine their efficacy and mechanism of action.

Studies of Enzyme Activities and Metabolic Pathways

This compound is instrumental in the development of molecules designed to study and modulate the activity of enzymes and metabolic pathways. Its utility lies in its role as a scaffold for the synthesis of potential enzyme inhibitors and other bioactive molecules. chemimpex.com

A notable example is the use of 2-chloro-6-ethoxy-4-acetylpyridine, a derivative of this compound, as a starting material for synthesizing a series of new pyrimidinone and oxazinone derivatives. nih.gov In a specific study, these synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi. The research demonstrated that many of these newly created molecules exhibited significant antibacterial and antifungal properties, in some cases comparable to established drugs like streptomycin and fusidic acid. nih.gov This highlights how this compound serves as a foundational element for creating novel compounds that can be used to investigate microbial metabolic pathways and identify potential new enzyme targets for antimicrobial drugs.

The versatility of the pyridine ring and the reactivity of the chloro substituent allow for the systematic modification of the core structure, enabling researchers to develop a library of related compounds. These libraries can then be screened to understand structure-activity relationships (SAR) and to identify potent and selective modulators of specific enzymes or pathways.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives is an area of intense research, with a growing emphasis on sustainability. acs.orgresearchgate.netresearchgate.net Traditional methods for producing compounds like 2-Chloro-6-ethoxypyridine often involve harsh conditions or multi-step processes. acs.orgorganic-chemistry.org Future research will likely focus on developing novel catalytic systems that offer greener, more efficient alternatives.

One promising direction is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which are advantageous due to their low cost, ease of separation, and reusability. acs.org Research into catalysts like nickel supported on hydrotalcite (Ni/HT) has shown potential for synthesizing pyridine derivatives from renewable resources like ethanol (B145695) and recoverable nitrogen sources. researchgate.net The development of one-pot, multicomponent reactions (MCRs) also represents a key strategy for the eco-friendly construction of multi-substituted pyridines, minimizing waste by reducing the number of synthetic steps. researchgate.netacs.org These approaches align with the principles of green chemistry, aiming for shorter reaction times, higher yields, and the use of non-toxic, environmentally benign solvents. nih.govrsc.org

| Catalyst Type | Potential Advantages for Sustainable Synthesis | Relevant Research Area |

| Heterogeneous Catalysts (e.g., MOFs) | Reusability, low cost, ease of separation, high surface area. acs.org | Multicomponent, click, addition, and free radical reactions. acs.org |

| Metal-Free Catalysis | Avoids heavy metal contamination, often uses milder conditions. researchgate.net | Oxidative cyclization processes using air as the oxidant. researchgate.net |

| Biocatalysts | High selectivity, mild reaction conditions, biodegradable. | Enzymatic synthesis of pyridine precursors. |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.gov | One-pot, four-component reactions for novel pyridines. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound and its derivatives, advanced computational modeling can provide deep insights into their electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a key method used to compute properties like vibrational frequencies, molecular geometry, and electronic spectra. tandfonline.comnih.gov Such studies can elucidate the influence of substituents, like the chloro and ethoxy groups, on the pyridine ring's characteristics. nih.gov Future computational work could focus on creating predictive models for reaction outcomes, helping to optimize synthetic pathways and reduce the need for extensive empirical screening. nih.gov For instance, modeling can predict the reactivity of different aminopyridines in coupling reactions by calculating HOMO (Highest Occupied Molecular Orbital) energies. nih.gov Furthermore, computational screening can be used to design new derivatives with specific electronic or therapeutic properties, such as enhanced brain penetration for drug candidates, by calculating parameters like water solubility and cardiotoxicity. nih.gov

| Computational Method | Application in Pyridine Research | Predicted Parameters |

| Density Functional Theory (DFT) | Geometry optimization, vibrational analysis, electronic spectra. tandfonline.comnih.gov | Redox potentials, pKa values, frontier molecular orbitals. tandfonline.commdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible electronic spectra. tandfonline.com | Electronic absorption wavelengths and oscillator strengths. |

| Molecular Docking | Investigating binding modes of derivatives with biological targets. arabjchem.org | Binding affinity, identification of key interacting residues. |

| CNS MPO Algorithm | Designing derivatives with high probability of penetrating the central nervous system. nih.gov | Blood-brain barrier penetration score, water solubility. nih.gov |

Expansion of Applications in Emerging Fields of Chemical Biology

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com While this compound is a known intermediate for pharmaceuticals and agrochemicals, its potential in the emerging field of chemical biology remains largely untapped. chemimpex.compipzine-chem.com

Future research could explore the use of this compound as a starting point for developing chemical probes to study biological processes. Its structure could be modified to incorporate reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of proteins. The functionalization of the pyridine ring is a key strategy for creating diverse molecular structures, which can be screened for specific biological activities, such as antibacterial or anticancer properties. arabjchem.orgnih.gov Given the prevalence of pyridine derivatives in treating a wide range of diseases, from osteoporosis to cancer, derivatives of this compound could be designed as novel enzyme inhibitors or modulators of protein-protein interactions. arabjchem.orglifechemicals.com

Integration of this compound into Automated Synthesis Platforms

The acceleration of drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. rsc.org Automated synthesis and high-throughput experimentation (HTE) platforms are transforming this process. rsc.orgacs.org Integrating this compound into these workflows is a logical next step.

Future efforts will likely involve developing robust, scalable synthetic routes compatible with automated platforms, such as those using flow chemistry or acoustic dispensing technology. rsc.orgspringerprofessional.de Flow chemistry, in particular, offers advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the ability to perform transformations at high temperatures. springerprofessional.de By using this compound as a key building block, automated systems can generate large, diverse libraries of pyridine derivatives. researchgate.net This miniaturized, high-speed synthesis, coupled with immediate biological screening, can significantly shorten the timeline for identifying new lead compounds for drug development. rsc.org

Development of Derivatives with Enhanced Specificity and Reduced Off-Target Effects

A major challenge in drug development is creating molecules that act specifically on their intended biological target while minimizing interactions with other molecules, which can cause side effects. The functionalization of the pyridine core is a critical strategy for fine-tuning the pharmacological profile of a compound. researchgate.netinnovations-report.com

Future research on derivatives of this compound will focus on strategic modifications to enhance target specificity. This involves late-stage C-H bond functionalization, which allows for the precise introduction of various chemical groups onto the pyridine ring. innovations-report.com Recent breakthroughs have enabled functionalization at the typically hard-to-access meta-position of the pyridine ring, opening up new avenues for molecular design. innovations-report.com By systematically altering the substituents, researchers can optimize a derivative's shape, size, and electronic properties to improve its binding affinity for a specific target and reduce off-target effects. This approach is crucial for developing safer and more effective therapeutic agents. arabjchem.org

Q & A

Basic: What are the recommended methods for synthesizing 2-Chloro-6-ethoxypyridine, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves nucleophilic substitution, where a chloro or hydroxyl group on a pyridine precursor is replaced with an ethoxy group. Key parameters for optimization include:

- Catalyst selection : Use transition metal catalysts (e.g., Cu or Pd) to enhance substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity.

- Temperature control : Elevated temperatures (80–120°C) accelerate reaction rates but may increase side products.

- Byproduct management : Monitor for unreacted precursors or over-alkylation byproducts using HPLC or GC-MS .

Post-synthesis purification via column chromatography or recrystallization is critical to achieve >97% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR : Focus on ¹H NMR (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.0–4.5 ppm for CH₂) and ¹³C NMR (δ 60–70 ppm for ethoxy C-O).

- FT-IR : Look for C-Cl stretching (~550–600 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks at m/z 157.6 (M⁺) and fragmentation patterns (e.g., loss of Cl or ethoxy groups).

Computational methods (DFT/B3-LYP) with scaled harmonic frequencies can validate experimental vibrational data .

Advanced: How do computational chemistry methods (e.g., DFT) predict the reactivity of this compound in substitution reactions, and what limitations exist in these models?

Answer:

- DFT predictions : Hybrid functionals (e.g., B3-LYP) with exact exchange terms accurately model electron density and reaction pathways for nucleophilic substitutions .

- Limitations :

- Basis set incompleteness (e.g., 6-31G(d) vs. larger sets) affects charge distribution accuracy.

- Solvent effects and entropy changes are often omitted, requiring implicit solvent models (e.g., PCM) for realistic simulations .

Validation against experimental kinetic data (e.g., rate constants) is essential to address these gaps.

Advanced: What strategies resolve contradictions between experimental and computational vibrational spectra of this compound?

Answer:

- Scaling factors : Apply empirical scaling (e.g., 0.96–0.98 for B3-LYP/6-31G(d)) to computed harmonic frequencies to match experimental fundamentals .

- Anharmonic corrections : Use second-order perturbation theory (VPT2) to account for mode coupling.

- Experimental validation : Compare with Raman spectroscopy for low-frequency modes (<500 cm⁻¹) where IR is less sensitive.

Discrepancies >30 cm⁻¹ suggest errors in functional selection or basis set limitations.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm).

- Waste disposal : Segregate halogenated waste and partner with certified agencies for incineration .

- First aid : For exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced: How does the electronic structure of this compound influence its coordination behavior in transition metal complexes?

Answer:

- Donor sites : The pyridine nitrogen acts as a σ-donor, while the Cl and ethoxy groups modulate electron density via inductive effects.

- Spectroscopic insights : EPR and magnetic susceptibility studies (e.g., Cu²⁺ complexes) reveal ligand field splitting parameters (10Dq ≈ 15,000 cm⁻¹) .

- Steric effects : The ethoxy group’s bulkiness may favor monodentate over chelating coordination modes.

Advanced: What methodological considerations are essential when designing comparative studies between this compound and its structural analogs?

Answer:

- Variable selection : Compare substituent effects (e.g., Cl vs. Br, ethoxy vs. methoxy) on reactivity and stability.

- Control experiments : Use unsubstituted pyridine as a baseline for electronic effects.

- Statistical rigor : Apply ANOVA or t-tests to assess significance in rate constants or binding affinities .

- Data reporting : Include error margins and confidence intervals for reproducibility .

Basic: What are the key purity assessment methods for this compound, and how should researchers address common impurities?

Answer: